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Tenalisib Treatment Protocols in Clinical Trials
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Compound Focus: Tenalisib

CAS No.: 1639417-53-0

Cat. No.: S549008

The table below summarizes the established treatment cycles and dosing from key clinical studies:

Maximum Tolerated

. Cycle Planned Treatment
Study Type Regimen . . Dose (MTD) /
Definition Duration
Recommended Dose
Tenalisib Tenalisib 28 days Up to 2 years, or until 800 mg BID (fasting
Monotherapy orally, twice progression/toxicity [1] state) [1]
[1] daily (BID) [2]

| Tenalisib + Romidepsin Combination [3] [4] | - Tenalisib: orally, BID

e Romidepsin: IV on Days 1, 8, 15 | 28 days | Until disease progression or discontinuation | - Tenalisib:
800 mg BID
¢ Romidepsin: 14 mg/m? [3] [4] |

Detailed Experimental Protocol & Administration

For researchers designing preclinical or early-phase clinical studies, the following methodology outlines the

administration protocol used in the monotherapy trial.
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Start of Treatment Cycle

Cycle 1 (28 days)

Tenalisib Oral Administration
800 mg, Twice Daily (BID)
In Fasting State*

Safety & Efficacy Assessment

No

Continue to Next Cycle Discontinue Treatment

lYes
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Compassionate Use

Protocol

Click to download full resolution via product page

Critical Administration Notes:

e Fasting State: The MTD of 800 mg BID was determined for administration in a fasting state (fasting
2 hours before and 1 hour after drug intake) [1]. A fed state (after meals) was associated with

increased toxicity.
e Dose Preparation: This clinical trial used tablet formulation [1]. For in vitro research, Tenalisib is

soluble in DMSO [5].

Troubleshooting Common Issues

The table below addresses frequent challenges observed in clinical trials:

Clinical Manifestation

Issue Recommended Action
(Grade)
Hepatotoxicity [1] Transaminase elevation Monitor liver function closely. Dosing in a fasting
(Grade =3) state helps mitigate this risk. This was a defined
Dose-Limiting Toxicity (DLT).
Other Common Nausea, thrombocytopenia, Implement proactive supportive care and dose
Adverse Events [3] neutropenia, fatigue, rash, modifications per protocol. In the combination
[4] etc. study, 69.7% of patients had related grade =3

TEAEs.

Frequently Asked Questions (FAQSs)

Q1: What is the half-life of Tenalisib, and why is a twice-daily (BID) schedule used? Al: Tenalisib has a
short median elimination half-life of approximately 2.28 hours [1]. The BID dosing schedule was

implemented to maintain effective plasma concentrations throughout the treatment cycle.
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Q2: Can Tenalisib be combined with other agents? A2: Yes, an ongoing phase I/Il study combines
Tenalisib with the histone deacetylase (HDAC) inhibitor romidepsin [1] [3] [4]. This combination uses the

same 28-day cycle, with romidepsin administered intravenously on days 1, 8, and 15.

Q3: What is the evidence of efficacy for this 28-day cycle? A3: In the monotherapy study, the Overall
Response Rate (ORR) was 45.7% in evaluable patients, with a median Duration of Response (DoR) of 4.9
months [1]. The combination with romidepsin showed a higher ORR of 63.0% with a median DoR of 5.03
months [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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